3-(4-Phenylpiperazin-1-yl)cyclohex-2-en-1-one
Description
BenchChem offers high-quality 3-(4-Phenylpiperazin-1-yl)cyclohex-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Phenylpiperazin-1-yl)cyclohex-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c19-16-8-4-7-15(13-16)18-11-9-17(10-12-18)14-5-2-1-3-6-14/h1-3,5-6,13H,4,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDMNDMVELFDIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=O)C1)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Molecular Weight and Physicochemical Characteristics of 3-(4-Phenylpiperazin-1-yl)cyclohex-2-en-1-one
Abstract
This technical guide provides a comprehensive analysis of 3-(4-Phenylpiperazin-1-yl)cyclohex-2-en-1-one, a molecule incorporating the medicinally significant phenylpiperazine and vinylogous amide (enaminone) motifs. Phenylpiperazine is a privileged scaffold found in numerous centrally active and cardiovascular drugs, while the enaminone system is a versatile pharmacophore known for a wide array of biological activities.[1][2] Understanding the fundamental physicochemical properties of this compound is a prerequisite for any rational drug design and development program. This document details its core molecular properties and presents field-proven, step-by-step experimental protocols for the determination of its most critical physicochemical characteristics: lipophilicity (LogP), aqueous solubility, and ionization constant (pKa). The causality behind experimental choices is explained to provide researchers with a robust framework for characterization.
Core Molecular Identity and Significance
3-(4-Phenylpiperazin-1-yl)cyclohex-2-en-1-one belongs to the enaminone class of compounds, which are characterized by the N-C=C-C=O functional group. This structure imparts unique electronic and chemical properties, making it an attractive scaffold in medicinal chemistry. The presence of the 1-phenylpiperazine moiety is particularly noteworthy, as this group is a cornerstone of many FDA-approved drugs, tuning properties like receptor affinity, solubility, and metabolic stability.[1] The potential biological activities of structurally related compounds are vast, including anti-inflammatory, anticancer, and dopamine receptor antagonism, underscoring the importance of thoroughly characterizing this specific molecule.[3][4][5]
Chemical Structure
The structural architecture involves a cyclohex-2-en-1-one ring where the secondary amine of 1-phenylpiperazine is attached at the C-3 position, forming a stable, conjugated enaminone system.
Caption: Chemical Structure of 3-(4-Phenylpiperazin-1-yl)cyclohex-2-en-1-one.
Calculated Molecular Properties
The fundamental molecular properties, calculated based on the chemical structure, are summarized below. These values serve as the basis for subsequent experimental design and data interpretation.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₀N₂O | Calculated |
| Molecular Weight | 256.35 g/mol | Calculated |
| Monoisotopic Mass | 256.157563 Da | Calculated |
| Topological Polar Surface Area (TPSA) | 32.9 Ų | Calculated |
| Hydrogen Bond Acceptors | 3 (O, 2xN) | Calculated |
| Hydrogen Bond Donors | 0 | Calculated |
| Rotatable Bonds | 2 | Calculated |
Lipophilicity (LogP): The Arbiter of Permeability and Distribution
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is quantitatively expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. A balanced LogP is essential; excessively high values can lead to poor aqueous solubility and non-specific binding, while low values may hinder membrane permeability.
Experimental Determination: The Shake-Flask Method (ICH Guideline)
The shake-flask method remains the gold standard for LogP determination due to its direct measurement of partitioning at equilibrium.[6] Its accuracy is paramount for building reliable structure-activity relationships (SAR).
Caption: Workflow for LogP Determination via the Shake-Flask Method.
Protocol 2.1: Step-by-Step Shake-Flask LogP Determination
-
Phase Preparation: Prepare two stock solutions: n-octanol saturated with pH 7.4 phosphate buffer and pH 7.4 phosphate buffer saturated with n-octanol. Allow them to equilibrate for at least 24 hours.[6] This crucial first step prevents volume shifts during the experiment.
-
Stock Solution: Prepare a stock solution of 3-(4-Phenylpiperazin-1-yl)cyclohex-2-en-1-one at a known concentration (e.g., 1 mg/mL) in the pre-saturated n-octanol.
-
Partitioning: In a suitable vessel (e.g., a glass vial), combine equal volumes (e.g., 5 mL) of the pre-saturated n-octanol stock solution and the pre-saturated buffer.
-
Equilibration: Seal the vessel and agitate it at a constant temperature (e.g., 25°C) for a period sufficient to reach equilibrium (typically 2-24 hours). The duration should be validated to ensure partitioning is complete.
-
Phase Separation: Centrifuge the vessel at high speed (e.g., 3000 rpm for 15 minutes) to ensure a sharp, clean separation of the two phases.
-
Sampling: Carefully withdraw a precise aliquot from the center of each phase, taking extreme care not to disturb the interface or withdraw any of the opposing phase.
-
Quantification: Analyze the concentration of the compound in both the n-octanol and aqueous aliquots using a validated high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method. A calibration curve must be prepared for accurate quantification.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in n-octanol to the concentration in the aqueous buffer. The final LogP is the base-10 logarithm of P.
Aqueous Solubility: The Foundation of Absorption
Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature and pH. For orally administered drugs, it is a critical factor governing dissolution and subsequent absorption.[7] The Biopharmaceutics Classification System (BCS) uses solubility as a key parameter to predict in vivo performance.[8] It is essential to distinguish between kinetic solubility (rate-dependent) and thermodynamic solubility (equilibrium state), with the latter being the definitive value for BCS classification.[9]
Experimental Determination: Equilibrium Shake-Flask Method
This method determines the thermodynamic solubility, which is the most stable and reproducible measurement, reflecting the true equilibrium between the solid drug and a saturated solution.[10]
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol 3.1: Step-by-Step Equilibrium Solubility Determination
-
Media Preparation: Prepare buffers at physiologically relevant pH values, such as pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer), as recommended by WHO/ICH guidelines.[8]
-
Slurry Formation: Add an excess of solid 3-(4-Phenylpiperazin-1-yl)cyclohex-2-en-1-one to vials containing each buffer. The amount should be sufficient to ensure that solid material remains at the end of the experiment.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (37 ± 0.5°C) for a sufficient duration (e.g., 48-72 hours) to ensure equilibrium is reached.[10]
-
Phase Separation: After equilibration, allow the samples to settle. Separate the solid phase from the liquid phase by centrifugation (e.g., 14,000 rpm for 20 minutes).
-
Sampling: Carefully withdraw the clear supernatant. For rigorous analysis, the supernatant can be passed through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining microparticulates.[10]
-
Quantification: Dilute the supernatant appropriately and analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.
-
Solid Phase Analysis (Self-Validation): It is best practice to recover the remaining solid and analyze its form (e.g., via X-ray powder diffraction) to confirm that no polymorphic or hydrate transformation occurred during the experiment, which could alter the solubility value.[8]
Ionization Constant (pKa): The Governor of pH-Dependent Properties
The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For 3-(4-Phenylpiperazin-1-yl)cyclohex-2-en-1-one, the two nitrogen atoms of the piperazine ring are basic and will have distinct pKa values. These values are fundamental, as they dictate the compound's charge state across the physiological pH range, directly impacting its solubility, permeability, and potential for ionic interactions with biological targets.
Experimental Determination: Potentiometric Titration
Potentiometric titration is a highly accurate and robust method for pKa determination.[11][12] It involves monitoring the pH of a solution of the compound as a titrant (an acid) is added incrementally.
Caption: Workflow for pKa Determination by Potentiometric Titration.
Protocol 4.1: Step-by-Step Potentiometric pKa Determination
-
System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0) at a constant temperature (25°C).
-
Sample Preparation: Accurately weigh and dissolve a precise amount of 3-(4-Phenylpiperazin-1-yl)cyclohex-2-en-1-one in a known volume of deionized water. If solubility is limited, a small, known percentage of a co-solvent like methanol may be used, and the pKa can be extrapolated back to 0% co-solvent.[13]
-
Titration: Place the solution in a thermostated vessel at 25°C. Begin the titration by adding a standardized acid (e.g., 0.1 M HCl) in small, precise increments using a micro-burette.
-
Data Acquisition: After each addition of titrant, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
Data Analysis: Plot the measured pH versus the volume of titrant added. The resulting titration curve will show two buffer regions and two equivalence points, corresponding to the protonation of the two piperazine nitrogens. The pKa is the pH at the midpoint of each buffer region (i.e., at the half-equivalence point). Sophisticated software can analyze the first or second derivative of the curve to determine these points with high precision.
Integrated Physicochemical Profile: A Synopsis for Drug Development
The successful progression of a compound from a hit to a clinical candidate relies on a holistic understanding of its physicochemical properties. The data obtained from the protocols described above provide a clear, actionable profile for 3-(4-Phenylpiperazin-1-yl)cyclohex-2-en-1-one.
| Physicochemical Parameter | Experimental Method | Significance in Drug Development |
| Lipophilicity (LogP) | Shake-Flask (HPLC-UV) | Governs membrane permeability, protein binding, and metabolic clearance. A key predictor of ADME properties. |
| Aqueous Solubility | Equilibrium Shake-Flask | Determines dissolution rate and oral bioavailability. Essential for formulation design and BCS classification. |
| Ionization Constant (pKa) | Potentiometric Titration | Dictates the charge state at different physiological pHs, impacting solubility, absorption, and target binding. |
Expert Analysis: The two basic pKa values of the piperazine moiety will render the compound's solubility highly pH-dependent, likely showing significantly higher solubility in the acidic environment of the stomach (pH 1-3) compared to the near-neutral pH of the intestine. The LogP value will need to be balanced with this pH-dependent solubility to achieve optimal oral absorption. A high LogP might necessitate formulation strategies, such as salt formation, to improve solubility and dissolution while leveraging the inherent permeability. These three parameters, taken together, form the cornerstone for predicting the pharmacokinetic behavior of 3-(4-Phenylpiperazin-1-yl)cyclohex-2-en-1-one and guiding its future development.
References
- Raytor. (2026, January 22).
- World Health Organization (WHO).
- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
- Agilent Technologies, Inc. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System.
- Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- Avomeen. Drug Solubility Testing.
- U.S. Environmental Protection Agency. (1982).
- Ševčík, J., et al. (2015).
- Wang, Z., et al. (2023, February 9). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE.
- Thermo Fisher Scientific. Calculate reagent log P values to determine solubility characteristics.
- Ortiz, M. C., et al. Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water.
- Liu, H., et al. (2023, February 23). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC.
- Beltrán, J. L., et al. (2017, October 12). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis.
- Opatrilova, R., et al. (2018). Synthesis and Determination of Physicochemical Properties of New 3-(4-Arylpiperazin-1-yl)
- Głowacka, I. E., et al. (2024). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI.
- Salehi, B., et al. (2020). Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. PMC.
- Isbah, P. G., et al. (2021, October 8).
- Zhao, H., et al. (2000). Design, synthesis, and discovery of 3-piperazinyl-3,4-dihydro-2(1H)-quinolinone derivatives: a novel series of mixed dopamine D2/D4 receptor antagonists. PubMed.
- Kim, D. H., et al. (2014). Inhibitory Effect of 3-(4-Hydroxyphenyl)-1-(thiophen-2-yl) prop-2-en-1-one, a Chalcone Derivative on MCP-1 Expression in Macrophages via Inhibition of ROS and Akt Signaling. PMC.
- Reddy, T. S., et al. (2021).
Sources
- 1. mdpi.com [mdpi.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and discovery of 3-piperazinyl-3,4-dihydro-2(1H)-quinolinone derivatives: a novel series of mixed dopamine D2/D4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory Effect of 3-(4-Hydroxyphenyl)-1-(thiophen-2-yl) prop-2-en-1-one, a Chalcone Derivative on MCP-1 Expression in Macrophages via Inhibition of ROS and Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. rheolution.com [rheolution.com]
- 8. who.int [who.int]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. raytor.com [raytor.com]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. DSpace [diposit.ub.edu]
Technical Guide: Toxicity & Safety Profile of 3-(4-Phenylpiperazin-1-yl)cyclohex-2-en-1-one
[1]
Executive Summary & Chemical Context[1][2][3][4][5][6]
3-(4-Phenylpiperazin-1-yl)cyclohex-2-en-1-one is a functionalized enaminone scaffold frequently encountered in the synthesis of Central Nervous System (CNS) active agents, particularly serotonin (5-HT) receptor modulators.[1]
Unlike commodity chemicals, this compound is often a "Novel Chemical Entity" (NCE) in research settings, meaning specific regulatory toxicity data is often absent. This guide utilizes Structure-Activity Relationship (SAR) analysis and Read-Across toxicology from its metabolic precursors—1-phenylpiperazine and 1,3-cyclohexanedione—to establish a robust safety profile.[1]
Key Risk Assessment:
-
Pharmacological Hazard: High probability of serotonergic activity (CNS effects).
-
Chemical Hazard: Potential skin sensitizer; hydrolysis yields toxic metabolites.
-
Physical State: Typically a crystalline solid; dust inhalation is the primary exposure vector.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][7][8][9][10][11]
| Property | Data / Estimate | Rationale/Method |
| Chemical Name | 3-(4-Phenylpiperazin-1-yl)cyclohex-2-en-1-one | IUPAC |
| Molecular Formula | C₁₆H₂₀N₂O | - |
| Molecular Weight | 256.34 g/mol | - |
| Physical State | Solid (Pale yellow to off-white powder) | Analogous to similar enaminones |
| Solubility | DMSO, Methanol, Chloroform.[1][2] Low in water. | Lipophilic phenyl ring + polar enone |
| LogP (Predicted) | ~2.5 - 3.2 | Bioavailable range (CNS penetration) |
| Reactivity | Stable enaminone; hydrolyzes in strong acid.[1] | Vinylogous amide resonance |
Hazard Identification (GHS Classification)
Note: In the absence of animal testing data for this specific conjugate, the classification is derived from the "Precautionary Principle" applied to its active pharmacophore (Phenylpiperazine).[1]
GHS Label Elements[1]
Hazard Statements
-
H302: Harmful if swallowed.[3]
-
H317: May cause an allergic skin reaction.
-
H336: May cause drowsiness or dizziness (CNS depression/serotonergic effects).
-
H373: May cause damage to organs (CNS) through prolonged or repeated exposure.
In-Depth Toxicological Profile
Mechanism of Toxicity: The "Trojan Horse" Effect
This compound is an enaminone , a "vinylogous amide." While chemically stable, it can undergo hydrolysis in the acidic environment of the stomach (pH 1.5–2.0), releasing its constituent parts.
-
The Scaffold (Enone): The cyclohexenone ring is a Michael Acceptor. While the nitrogen substitution reduces its electrophilicity compared to naked enones, metabolic cleavage can regenerate reactive species capable of alkylating DNA or proteins (glutathione depletion).
-
The Payload (Phenylpiperazine): This is a known serotonergic pharmacophore.[4] Systemic absorption can lead to "Serotonin Syndrome-like" effects: tremor, hyperreflexia, and agitation.[1]
Metabolic Activation Pathway (Visualization)
The following diagram illustrates the potential bio-activation and detoxification pathways researchers must consider.
Figure 1: Predicted metabolic fate.[1] Oral ingestion poses a higher toxicity risk due to acid-catalyzed hydrolysis releasing the free phenylpiperazine.[1]
Specific Toxicity Data (Read-Across)[1][13]
-
Acute Oral Toxicity (Rat): Estimated LD50: 300–1000 mg/kg. (Based on 1-phenylpiperazine LD50 ~210 mg/kg [1]).[1]
-
Skin Sensitization: Predicted Positive. The enone moiety, even if deactivated, can act as a hapten, binding to skin proteins.
-
Genotoxicity: Equivocal. Phenylpiperazines are generally non-mutagenic, but enones can show activity in Ames tests if metabolic activation (S9 fraction) is used. Treat as a potential weak genotoxin.
Safe Handling & Exposure Controls
Engineering Controls
Do not handle on an open bench.
-
Primary: Chemical Fume Hood (Certified face velocity > 100 fpm).
-
Secondary: Local Exhaust Ventilation (LEV) for weighing operations to prevent dust generation.
Personal Protective Equipment (PPE) Matrix
| PPE Type | Specification | Rationale |
| Gloves | Nitrile (Double gloving recommended) | Protects against incidental splash.[1] Phenylpiperazines penetrate latex rapidly. |
| Respiratory | N95 (minimum) or P100 | If weighing >100mg outside a hood, use a powered air-purifying respirator (PAPR).[1] |
| Eye Protection | Chemical Safety Goggles | Standard protection against dust/splash. |
| Clothing | Tyvek Lab Coat/Sleeves | Prevents dust accumulation on street clothes (critical for sensitizers). |
Emergency Protocols (Self-Validating Systems)
This section outlines a "Check-Act-Verify" protocol.
Accidental Spills (Solid)
-
Isolate: Evacuate the immediate 3-meter radius.
-
Neutralize: Do not use water initially (spreads contamination). Cover with a wet paper towel (to dampen dust) then scoop.
-
Clean: Wipe surface with 10% acetic acid (solubilizes the amine) followed by detergent water.
-
Verify: Use a UV lamp (365nm). Many conjugated enones and phenylpiperazines fluoresce. If the area glows, clean again.
First Aid
-
Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen. Alert: Watch for delayed CNS symptoms (dizziness, ataxia) for up to 6 hours.
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol (enhances transdermal absorption of lipophilic drugs).
Synthesis & Waste Disposal Workflow
Researchers synthesizing this compound via condensation of 1,3-cyclohexanedione and 1-phenylpiperazine must manage the equilibrium water.[1]
Figure 2: Synthesis workflow emphasizing the containment of volatile amine precursors during reflux.
Disposal: Incineration is the only approved method. The nitrogen content requires a facility equipped with NOx scrubbers. Do not dispose of down the drain; phenylpiperazines are toxic to aquatic life (EC50 < 10 mg/L estimated).
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7096, 1-Phenylpiperazine. Retrieved February 15, 2026 from [Link][1]
-
European Chemicals Agency (ECHA). Registration Dossier: Cyclohex-2-en-1-one.[1][5] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[3][6] [Link][1]
Disclaimer: This guide is intended for research and development purposes only. It is based on expert prediction and read-across toxicology. Users must conduct their own local risk assessment before handling.
Sources
- 1. CAS#:2138036-34-5 | 3-(4-Ethylpiperazin-1-yl)-4-propylcyclohexan-1-ol | Chemsrc [m.chemsrc.com]
- 2. (1R,2R,6S)-3-Methyl-6-(3-(4-phenylpiperidin-1-yl)prop-1-en-2-yl)cyclohex-3-ene-1,2-diol [mdpi.com]
- 3. fishersci.com [fishersci.com]
- 4. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Phenylpiperazine | C10H14N2 | CID 7096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
The Convergence of Privileged Scaffolds: A Technical Guide to the History and Discovery of Piperazine-Substituted Enaminones
For the Attention of Researchers, Scientists, and Drug Development Professionals.
This guide navigates the historical landscape and chemical intricacies of a unique class of compounds: piperazine-substituted enaminones. Rather than a rigid chronological account, this document is structured to illuminate the scientific rationale behind the convergence of two pharmacologically significant moieties—the piperazine ring and the enaminone system. We will explore the individual merits of these building blocks, the logical imperatives that led to their combination, and the subsequent evolution of their synthesis and therapeutic applications.
Part 1: The Constituent Pharmacophores - A Foundation of Versatility
The story of piperazine-substituted enaminones is rooted in the well-established utility of its two core components in medicinal chemistry. Understanding their individual contributions is paramount to appreciating the synergy they achieve when combined.
The Piperazine Ring: A Privileged Scaffold in Drug Discovery
The piperazine heterocycle, a six-membered ring containing two nitrogen atoms at the 1 and 4 positions, is widely regarded as a "privileged scaffold" in drug design.[1][2] Its prevalence in a vast number of clinically approved drugs is a testament to its remarkable versatility.[3] The unique physicochemical properties of the piperazine ring, such as its basicity, conformational flexibility, and capacity for hydrogen bonding, allow it to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2]
The two nitrogen atoms provide convenient handles for synthetic modification, enabling the introduction of various substituents to fine-tune properties like solubility, lipophilicity, and target affinity.[4] This adaptability has led to the incorporation of the piperazine moiety in drugs spanning a wide range of therapeutic areas, including antipsychotics, antihistamines, antianginals, and anticancer agents.[2][3]
The Enaminone System: A Versatile Synthon with Inherent Bioactivity
Enaminones, characterized by the N-C=C-C=O conjugated system, are highly versatile intermediates in organic synthesis.[5] Their unique electronic structure, with both nucleophilic and electrophilic centers, makes them valuable precursors for the synthesis of a diverse array of heterocyclic compounds.[5]
Beyond their synthetic utility, enaminones themselves possess a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and antitumor properties.[5] The inherent reactivity and biological relevance of the enaminone scaffold have made it an attractive starting point for the development of novel therapeutic agents.
Part 2: The Genesis of a Hybrid Scaffold - A Logical Convergence
The combination of the piperazine and enaminone scaffolds was not a serendipitous event but rather a logical progression in the quest for novel drug candidates with enhanced properties. The rationale for their union can be understood through the principles of medicinal chemistry, particularly the concept of molecular hybridization.
The Driving Force: A Quest for Enhanced Pharmacological Profiles
The decision to incorporate a piperazine ring into an enaminone structure is driven by the desire to:
-
Improve Pharmacokinetic Properties: The inherent basicity and polarity of the piperazine ring can enhance the aqueous solubility and oral bioavailability of a drug candidate.[4]
-
Modulate Target Affinity and Selectivity: The conformational flexibility of the piperazine ring allows for optimal positioning of substituents to interact with biological targets, thereby improving potency and selectivity.
-
Introduce Additional Pharmacophoric Elements: The piperazine ring can serve as a linker to introduce other functional groups or pharmacophores, leading to the development of multi-target drugs.
Early Synthetic Explorations: The Reaction of Piperazines with β-Dicarbonyl Compounds
While a definitive "discovery" paper for piperazine-substituted enaminones is not readily identifiable in early literature, their synthesis is a direct consequence of the fundamental reactivity of their precursors. The most common method for enaminone synthesis involves the condensation of a primary or secondary amine with a β-dicarbonyl compound, such as a β-ketoester or a 1,3-diketone.[6][7]
Given that piperazine is a cyclic secondary amine, its reaction with β-dicarbonyl compounds to form N-piperazinyl enaminones is a classic and predictable transformation. Early investigations into the scope of enamine synthesis would have undoubtedly included reactions with cyclic secondary amines like piperidine and piperazine.[7] These reactions, often carried out under simple condensation conditions with azeotropic removal of water, laid the groundwork for the synthesis of this class of compounds.
The historical development can be viewed as an evolution of synthetic methodology, moving from simple thermal condensations to more sophisticated catalytic and environmentally friendly approaches.
Part 3: Modern Synthesis and Therapeutic Applications
In recent years, there has been a renewed interest in piperazine-substituted enaminones, driven by a deeper understanding of their pharmacological potential and the development of more efficient synthetic methods.
Contemporary Synthetic Strategies
Modern synthetic approaches to piperazine-substituted enaminones often focus on improving yields, reducing reaction times, and employing greener reaction conditions. These methods include:
-
Microwave-assisted synthesis: This technique can significantly accelerate the condensation reaction between piperazines and β-dicarbonyl compounds.
-
Catalytic methods: A variety of catalysts, including Lewis acids and solid-supported catalysts, have been employed to facilitate enaminone formation under milder conditions.[6]
-
Multi-component reactions: One-pot, multi-component reactions are being developed to streamline the synthesis of complex piperazine-substituted enaminones.
A general synthetic scheme for the preparation of piperazine-substituted enaminones from a β-ketoester is illustrated below.
Figure 1: General synthetic scheme for piperazine-substituted enaminones.
Therapeutic Landscape: A Focus on Anti-Inflammatory and Beyond
A significant area of contemporary research on piperazine-substituted enaminones is their potential as anti-inflammatory agents. Several studies have demonstrated their ability to suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6.[5][8]
The design of these molecules often involves the incorporation of an N-arylpiperazine motif into an aromatic enaminone scaffold.[5] The systematic exploration of different substitution patterns on both the piperazine and enaminone moieties has led to the identification of compounds with potent anti-inflammatory activity.
Beyond their anti-inflammatory potential, the versatile nature of the piperazine-substituted enaminone scaffold suggests that it could be explored for a wide range of other therapeutic applications, including:
-
Antimicrobial agents: Both piperazine and enaminone moieties are known to exhibit antimicrobial properties.[9]
-
Central Nervous System (CNS) disorders: The piperazine ring is a common feature in many CNS-active drugs, and its incorporation into enaminone structures could lead to novel treatments for neurological and psychiatric conditions.[10]
-
Anticancer agents: The antiproliferative activity of both parent scaffolds makes their combination a promising avenue for cancer drug discovery.
Structure-Activity Relationship (SAR) Insights
Systematic modifications of the piperazine-substituted enaminone scaffold have provided valuable insights into their structure-activity relationships. For example, in the context of anti-inflammatory activity, it has been observed that:
-
The nature of the substituent on the distal nitrogen of the piperazine ring can significantly influence potency.
-
The electronic properties of the substituents on the aromatic ring of the enaminone moiety can modulate activity.
The logical progression of SAR studies is depicted in the following workflow.
Sources
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]
- 4. Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enamine synthesis by amination [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. oarjbp.com [oarjbp.com]
- 10. Enamines: Synthesis, Structure, and Reactions - Google 圖書 [books.google.com.hk]
Troubleshooting & Optimization
Technical Support Center: Removing Unreacted 1-Phenylpiperazine from Final Products
Welcome to the technical support center for synthetic and process chemistry. This guide is designed for researchers, scientists, and drug development professionals who utilize 1-phenylpiperazine as a synthetic building block and face the common challenge of removing its unreacted excess from the final product mixture. As a frequently used intermediate in the synthesis of active pharmaceutical ingredients (APIs), effective purification is critical for ensuring the safety and efficacy of the final compound.[1][2]
This document provides a troubleshooting framework, detailed experimental protocols, and in-depth explanations of the underlying chemical principles to help you select and execute the most effective purification strategy for your specific application.
Part 1: Troubleshooting Guide - Selecting Your Purification Strategy
The optimal purification method depends entirely on the physicochemical properties of your desired product relative to the 1-phenylpiperazine impurity. This decision tree provides a logical workflow to guide your selection process.
Caption: A decision-making workflow for selecting the appropriate purification technique.
Part 2: Frequently Asked Questions & In-Depth Protocols
This section provides detailed answers to common purification challenges and includes step-by-step protocols for the most effective techniques.
Q1: My product is a solid. How can I use crystallization to remove 1-phenylpiperazine?
A: Recrystallization is one of the most powerful techniques for purifying solid organic compounds.[3][4] The principle is based on the differential solubility of your product and the impurity (1-phenylpiperazine) in a chosen solvent at varying temperatures.[5][6] An ideal solvent will dissolve your product completely at an elevated temperature but will have very low solubility for it at cooler temperatures, while 1-phenylpiperazine remains dissolved in the mother liquor.[3]
Causality: The highly ordered structure of a crystal lattice tends to exclude molecules that do not fit perfectly. As the solution cools slowly, your product molecules will preferentially assemble into a pure crystalline solid, leaving the less-ordered 1-phenylpiperazine molecules behind in the solvent.[7]
-
Solvent Screening:
-
Place ~20-30 mg of your crude product in a small test tube.
-
Add a few drops of a candidate solvent and observe solubility at room temperature. An ideal solvent should show poor solubility.
-
Heat the mixture gently (e.g., in a warm water bath). The compound should dissolve completely.
-
Allow the solution to cool to room temperature, then in an ice bath. Abundant crystal formation indicates a good solvent.
-
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to dissolve the solid completely at or near the solvent's boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[5] Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[6] Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing the impurity.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Data Presentation: Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar Protic | Good for moderately polar compounds. |
| Methanol | 65 | Polar Protic | Similar to ethanol but can be too good a solvent. |
| Isopropanol | 82 | Polar Protic | Less polar than ethanol. |
| Ethyl Acetate | 77 | Polar Aprotic | A versatile solvent for a range of polarities. |
| Toluene | 111 | Nonpolar | Good for nonpolar compounds. |
| Heptane/Hexane | 98 / 69 | Nonpolar | Often used as an anti-solvent in a solvent system. |
| Water | 100 | Very Polar | Used for water-soluble solids. |
Q2: My product is soluble in an organic solvent. Can I simply "wash out" the 1-phenylpiperazine?
A: Yes, this is the basis of acid-base extraction, a highly effective technique for separating basic compounds like 1-phenylpiperazine from neutral or acidic products.[8][9][10]
Causality: 1-Phenylpiperazine is a base due to its nitrogen atoms. By washing an organic solution of your crude product with an aqueous acid (e.g., 1M HCl), the 1-phenylpiperazine is protonated. This forms a water-soluble salt, 1-phenylpiperazinium chloride.[11][12][13] This salt will partition from the organic solvent into the aqueous layer, which can then be physically separated. Your neutral or acidic product remains in the organic layer.
Caption: Workflow for an acid-base extraction to remove a basic impurity.
-
Dissolution: Dissolve the crude product mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.
-
First Extraction: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds, venting frequently.
-
Separation: Place the funnel in a ring stand and allow the layers to separate completely.
-
Drain: Drain the lower aqueous layer. Which layer is aqueous depends on the organic solvent's density relative to water.
-
Repeat: Repeat the extraction (steps 2-4) on the organic layer one or two more times with fresh 1M HCl to ensure complete removal of the amine.
-
Neutralizing Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.
-
Drying and Concentration: Drain the purified organic layer into a flask, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield your purified product.
Q3: My product is sensitive to pH changes. What are my chromatography options?
A: When acid-base methods are not viable, column chromatography is the preferred alternative. However, purifying basic amines on standard silica gel can be challenging.
Causality: Silica gel is weakly acidic due to surface silanol groups (Si-OH). These acidic sites can strongly interact with basic compounds like 1-phenylpiperazine, leading to significant peak tailing, poor separation, or even irreversible adsorption of the compound onto the column.[14]
Solution: This interaction can be mitigated by adding a small amount of a competitive base, such as triethylamine (TEA) or ammonia, to the mobile phase (eluent). Typically, 0.5-1% TEA is sufficient to "deactivate" the acidic sites on the silica, allowing the basic compounds to elute properly and form symmetrical peaks.
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine a suitable solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol). Add ~1% triethylamine to the TLC developing chamber to simulate column conditions. Aim for an Rf value of ~0.3 for your product.
-
Column Packing: Pack a flash chromatography column with silica gel using your chosen mobile phase (without the TEA modifier for the initial slurry packing).
-
Equilibration: Equilibrate the column by flushing with several column volumes of the mobile phase that does contain 1% triethylamine. This ensures the entire stationary phase is deactivated.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase (or dichloromethane) and load it onto the column.
-
Elution: Run the column, collecting fractions and monitoring them by TLC.
-
Combine and Concentrate: Combine the pure fractions containing your product and remove the solvent and triethylamine (which is volatile) under reduced pressure.
Q4: My product is a high-boiling liquid. How can I use distillation?
A: Simple distillation is generally not effective because the boiling point of 1-phenylpiperazine is very high (286-287 °C).[15][16][17] Heating a reaction mixture to such temperatures often leads to decomposition of the desired product.[18]
Solution: The most effective approach is vacuum distillation .
Causality: A liquid boils when its vapor pressure equals the external pressure. By reducing the external pressure using a vacuum pump, the boiling point of a liquid is significantly lowered.[19] This allows for the distillation of high-boiling compounds at much lower, non-destructive temperatures. A general rule of thumb is that halving the pressure reduces the boiling point by about 10 °C.[19] This method is only effective if there is a sufficient difference between the boiling points of your product and 1-phenylpiperazine under vacuum.
-
Apparatus: Use a specialized vacuum distillation setup, including a Claisen adapter to prevent bumping, a vacuum adapter, and a well-sealed system.
-
Pressure Control: A manometer is essential for monitoring the pressure, as the boiling point is pressure-dependent.
-
Stirring: Vigorous stirring or the use of boiling chips is critical to prevent bumping, which can be violent under vacuum.
-
Fractionation: If the boiling points are close, a fractionating column (e.g., a Vigreux column) placed between the distillation flask and the condenser will be necessary to achieve good separation.
References
-
Wikipedia. (n.d.). Phenylpiperazine. Retrieved February 15, 2026, from [Link]
-
Solubility of Things. (n.d.). 1-Phenylpiperazine. Retrieved February 15, 2026, from [Link]
-
Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved February 15, 2026, from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved February 15, 2026, from [Link]
-
JoVE. (2020). Extraction. Retrieved February 15, 2026, from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved February 15, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved February 15, 2026, from [Link]
-
Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved February 15, 2026, from [Link]
-
EBSCO. (2024). Recrystallization (chemistry). Retrieved February 15, 2026, from [Link]
-
Minnesota State University Moorhead. (n.d.). Recrystallization I. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 1-Phenylpiperazine. Retrieved February 15, 2026, from [Link]
-
Royal Society of Chemistry. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. [Link]
-
ACS Publications. (1966). Characterization and Separation of Amines by Gas Chromatography. Analytical Chemistry. [Link]
-
University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved February 15, 2026, from [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved February 15, 2026, from [Link]
-
NIST. (n.d.). Piperazine, 1-phenyl-. Retrieved February 15, 2026, from [Link]
-
Longdom Publishing. (n.d.). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Retrieved February 15, 2026, from [Link]
-
ACS Publications. (1961). Gas Chromatographic Separation of Amines and Amides. Analytical Chemistry. [Link]
-
Al-Mustansiriyah University. (n.d.). Amine Extraction in the Laboratory. Retrieved February 15, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. Retrieved February 15, 2026, from [Link]
-
Achieve Chem. (2024). Which Substance Can Be Purified By Crystallization? Retrieved February 15, 2026, from [Link]
-
PubMed. (2005). Liquid-liquid-liquid microextraction of aromatic amines from water samples combined with high-performance liquid chromatography. Retrieved February 15, 2026, from [Link]
-
APC. (n.d.). Crystallization. Retrieved February 15, 2026, from [Link]
-
YouTube. (2010). [Lab 6] Distilling Amines... Again. Retrieved February 15, 2026, from [Link]
-
MDPI. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved February 15, 2026, from [Link]
-
California State University, Bakersfield. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved February 15, 2026, from [Link]
-
Auburn University. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved February 15, 2026, from [Link]
-
National Center for Biotechnology Information. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2023). Synthesis and characterization of a series of phenyl piperazine based ligands. Retrieved February 15, 2026, from [Link]
-
University of Rochester. (n.d.). How to Purify by Distillation. Retrieved February 15, 2026, from [Link]
-
StudySmarter. (n.d.). Physical Properties of Amines. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2007). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. Retrieved February 15, 2026, from [Link]
-
Chemistry LibreTexts. (2020). Distillation. Retrieved February 15, 2026, from [Link]
-
Cheresources.com Community. (2012). Vacuum Distillation For Amine Regeneration. Retrieved February 15, 2026, from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recrystallization [sites.pitt.edu]
- 4. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 8. vernier.com [vernier.com]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 10. Amine Extraction in the Laboratory [ns1.almerja.com]
- 11. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 12. Video: Extraction - Concept [jove.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. biotage.com [biotage.com]
- 15. Phenylpiperazine - Wikipedia [en.wikipedia.org]
- 16. 1-Phenylpiperazine | 92-54-6 [chemicalbook.com]
- 17. 1-苯基哌嗪 ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]
- 18. chem.rochester.edu [chem.rochester.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Phenylpiperazine Enaminones
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's structural characteristics is paramount. For novel psychoactive substances and pharmaceutical candidates, mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the mass spectrometric fragmentation of phenylpiperazine enaminones, a class of compounds with increasing relevance in medicinal chemistry and forensic science.
This document moves beyond a simple recitation of fragmentation rules. It is designed to provide a foundational understanding of the chemical logic that governs how these molecules break apart in the mass spectrometer. By understanding these principles, researchers can more confidently identify unknown compounds, characterize metabolites, and develop robust analytical methods.
The Structural Scaffolds: Phenylpiperazine and Enaminone Moieties
To predict the fragmentation of a phenylpiperazine enaminone, we must first understand the behavior of its constituent parts. The fragmentation of the combined structure will be a composite of the fragmentation pathways of the phenylpiperazine core and the enaminone side chain, influenced by the interplay between these two groups.
The Phenylpiperazine Core: A Predictable Fragmentation Cascade
The phenylpiperazine moiety is a common structural motif in many psychoactive substances and pharmaceuticals.[1][2] Its fragmentation under electrospray ionization (ESI) and other soft ionization techniques is well-characterized.[3][4] The primary sites of cleavage are the C-N bonds, which are the most labile bonds in the structure.
Key fragmentation pathways for the phenylpiperazine core typically involve:
-
Cleavage of the Piperazine Ring: The piperazine ring itself can undergo fragmentation, often leading to characteristic fragment ions at m/z 70 and m/z 56.[3]
-
Loss of the Phenyl Group: Cleavage of the bond between the piperazine ring and the phenyl group can occur, though this is often less favorable than cleavage within the piperazine ring.
-
Formation of the Phenylpiperazine Cation: A common fragment ion observed corresponds to the intact protonated phenylpiperazine moiety, especially when the enaminone side chain is readily cleaved.
A generalized fragmentation scheme for a simple phenylpiperazine is presented below.
Caption: Proposed fragmentation pathways for a phenylpiperazine enaminone.
Comparative Fragmentation Analysis
The fragmentation pattern of a phenylpiperazine enaminone will be significantly influenced by the nature and position of substituents on both the phenyl ring and the enaminone backbone.
| Structural Variation | Predicted Effect on Fragmentation | Supporting Rationale |
| Electron-donating group on phenyl ring | Increased abundance of fragments containing the substituted phenyl ring. | Electron-donating groups stabilize the positive charge on the aromatic ring, making fragmentation pathways that retain this moiety more favorable. |
| Electron-withdrawing group on phenyl ring | Increased abundance of fragments from the enaminone side chain and piperazine ring. | Electron-withdrawing groups destabilize the positive charge on the phenyl ring, promoting fragmentation pathways that cleave this group. |
| Bulky substituent on enaminone backbone | Increased likelihood of fragmentation within the enaminone side chain. | Steric hindrance can weaken adjacent bonds, making them more susceptible to cleavage. |
| Presence of a labile proton on the enaminone | Potential for neutral losses such as water (H₂O). [5] | The presence of hydroxyl or amine groups with acidic protons can facilitate elimination reactions. |
Experimental Protocol for Mass Spectrometric Analysis
The following is a generalized protocol for the analysis of phenylpiperazine enaminones using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation
-
Standard Solution Preparation: Accurately weigh a reference standard of the phenylpiperazine enaminone and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to prepare a stock solution of known concentration.
-
Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution.
-
Sample Matrix: For analysis of samples in complex matrices (e.g., biological fluids), perform a sample extraction procedure (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering substances.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column is typically suitable for the separation of these compounds.
-
Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile, methanol), both containing a small amount of an acid (e.g., 0.1% formic acid) to promote protonation.
-
Ionization Mode: Positive ion mode is generally preferred for these basic compounds.
-
MS/MS Parameters:
-
Precursor Ion Selection: Select the protonated molecule [M+H]⁺ as the precursor ion.
-
Collision Energy Optimization: Optimize the collision energy to achieve a suitable fragmentation pattern with a good balance of precursor and product ion intensities.
-
Product Ion Scans: Acquire full scan MS/MS spectra to identify all major fragment ions.
-
Data Analysis
-
Fragment Ion Identification: Identify the m/z values of the major fragment ions in the MS/MS spectrum.
-
Fragmentation Pathway Elucidation: Propose fragmentation pathways that are consistent with the observed fragment ions and known chemical principles.
-
Structural Confirmation: Compare the fragmentation pattern of the unknown sample to that of a reference standard for positive identification.
Caption: A typical experimental workflow for the LC-MS/MS analysis.
Conclusion and Expert Insights
The mass spectrometric fragmentation of phenylpiperazine enaminones is a predictable process governed by the fundamental principles of organic chemistry. The fragmentation patterns are dominated by cleavages at the weakest bonds, primarily the C-N bonds of the piperazine ring and α-cleavages adjacent to the enaminone carbonyl group. By systematically evaluating the resulting fragment ions, researchers can confidently elucidate the structure of these compounds.
It is the author's experience that careful optimization of collision energy is crucial for obtaining informative MS/MS spectra. Too low an energy will result in insufficient fragmentation, while excessive energy may lead to the loss of structurally significant larger fragments. Furthermore, the use of high-resolution mass spectrometry is highly recommended to obtain accurate mass measurements of fragment ions, which can aid in the determination of their elemental composition and further constrain the possible fragmentation pathways. This guide provides a robust framework for the analysis of phenylpiperazine enaminones, empowering researchers to tackle the challenges of structural characterization in their respective fields.
References
-
ZHU Na, YU Chen, HUA Zhen-dong, XU Peng, WANG You-mei, DI Bin, SU Meng-xiang. Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 2021, 42(1): 1-7. Link
-
Ruiz, D. L., et al. Mass spectral study of the occurrence of tautomeric forms of selected enaminones. International Journal of Mass Spectrometry, 2015, 378, 127-136. Link
-
Welz, A., et al. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 2021, 26(24), 7583. Link
-
Staack, R. F., & Maurer, H. H. Screening for and validated quantification of amphetamines and of amphetamine- and piperazine-derived designer drugs in human blood plasma by gas chromatography/mass spectrometry. Journal of Mass Spectrometry, 2003, 38(6), 673-682. Link
-
Koba, M., et al. Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate, 2021. Link
-
Zuba, D., et al. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Forensic Toxicology, 2012, 30(2), 122-132. Link
-
Noggle, F. T., et al. Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. National Criminal Justice Reference Service, 2014. Link
-
United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC, 2013. Link
-
BenchChem. Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. BenchChem, 2025. Link
-
Jakobsen, P., & Schroll, G. Studies in mass spectrometry. Part XII. Mass spectra of enamines. Journal of the Chemical Society B: Physical Organic, 1970, 3-7. Link
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Link
-
University of Arizona. Fragmentation Mechanisms - Intro to Mass Spectrometry. Link
-
Clark, J. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Link
-
Loudon, G. M., & Vouros, P. Fragmentation Mechanisms in Mass Spectrometry. Journal of Chemical Education, 1974, 51(9), 560. Link
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Link
Sources
- 1. Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class | National Institute of Justice [nij.ojp.gov]
- 2. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 3. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 4. mdpi.com [mdpi.com]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
A Comparative Analysis of Piperazine Derivatives' Binding Affinity at Serotonin (5-HT) Receptors: A Guide for Drug Discovery Professionals
The serotonin (5-HT) system, with its diverse family of receptors, represents a critical nexus in the regulation of mood, cognition, and a wide array of physiological processes. Consequently, 5-HT receptors are prominent targets for therapeutic intervention in numerous neuropsychiatric disorders. Among the vast chemical scaffolds explored, piperazine derivatives have emerged as a particularly fruitful class of compounds, demonstrating a remarkable versatility in their interaction with various 5-HT receptor subtypes. This guide provides a comprehensive comparison of the binding affinities of key piperazine derivatives at different 5-HT receptors, supported by experimental data and methodological insights to aid researchers in their drug discovery and development endeavors.
The Significance of Piperazine Derivatives in 5-HT Receptor Modulation
The piperazine moiety, a six-membered ring containing two nitrogen atoms at opposite positions, serves as a privileged scaffold in medicinal chemistry. Its unique structural and physicochemical properties, including its basicity and ability to participate in various non-covalent interactions, allow for the development of ligands with high affinity and selectivity for specific G protein-coupled receptors (GPCRs) and ligand-gated ion channels, including the 5-HT receptor family. The versatility of the piperazine ring allows for substitutions at the N1 and N4 positions, enabling fine-tuning of the pharmacological profile of the resulting derivatives. This has led to the development of a wide range of clinically successful drugs, from atypical antipsychotics to antidepressants and anxiolytics, that owe their therapeutic efficacy, at least in part, to their interaction with 5-HT receptors.
Comparative Binding Affinity of Piperazine Derivatives at 5-HT Receptors
The binding affinity of a ligand for its receptor, typically quantified by the inhibition constant (Ki), is a crucial parameter in drug design, as it reflects the potency of the ligand-receptor interaction. A lower Ki value indicates a higher binding affinity. The following table summarizes the reported Ki values for a selection of well-characterized piperazine derivatives at various human 5-HT receptor subtypes, providing a snapshot of their relative potencies and selectivities.
| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | 5-HT3 (Ki, nM) | 5-HT7 (Ki, nM) | Primary Functional Activity |
| Aripiprazole | 4.2[1][2] | 3.4[1][2] | 15[1][2] | >10,000 | 39[1][2] | Partial Agonist (5-HT1A), Antagonist (5-HT2A)[1][3][4] |
| Vortioxetine | 15[5] | - | - | 3.7[5] | 19[5] | Agonist (5-HT1A), Antagonist (5-HT3, 5-HT7)[5][6] |
| Buspirone | - | - | - | - | - | Partial Agonist (5-HT1A)[1] |
| Ziprasidone | - | - | - | - | - | Partial Agonist (5-HT1A)[1] |
| Quipazine | - | - | - | High Affinity | - | Agonist |
| m-Chlorophenyl-piperazine (mCPP) | - | - | - | Moderate Affinity | - | Agonist |
| WAY-100635 | High Affinity | - | - | - | - | Antagonist (5-HT1A)[1] |
| CSP-2503 | 4.1[7] | - | - | - | - | Agonist (5-HT1A)[7] |
| Compound 6a | 1.28[8][9] | - | - | - | - | High Affinity Ligand (5-HT1A)[8][9] |
| Compound 18a | 1.66[8] | - | - | - | - | High Affinity Ligand (5-HT1A)[8] |
Structure-Activity Relationships (SAR) of Piperazine Derivatives
The binding affinity and selectivity of piperazine derivatives are profoundly influenced by the nature of the substituents at the N1 and N4 positions of the piperazine ring, as well as the aryl group attached to N1.
N1-Aryl Substitution: The nature of the aromatic ring attached to the N1 position is a key determinant of affinity for various 5-HT receptors. For instance, a 2-methoxyphenyl group is a common feature in many high-affinity 5-HT1A receptor ligands.[10][11] The electronic properties and steric bulk of this aryl group play a crucial role in the interaction with the receptor's binding pocket.
N4-Substituent: The substituent at the N4 position significantly impacts both affinity and selectivity.
-
Alkyl Chains: Elongation of a simple n-alkyl chain at the N4 position can strongly increase 5-HT1A affinity, with an optimal length observed around a hexyl chain.[12] This suggests that hydrophobic interactions with a specific region of the receptor are critical for binding.
-
Complex Side Chains: The introduction of more complex side chains, often containing amide or imide functionalities or additional cyclic structures, can lead to highly potent and selective ligands.[13] For example, long-chain arylpiperazines bearing a terminal coumarin fragment have shown high affinity for 5-HT2A receptors.[14]
-
Terminal Fragments: The terminal fragment of the N4-substituent is crucial for modulating activity at different receptor subtypes. For example, specific terminal fragments can confer high affinity for 5-HT1A receptors while others are selected for their interaction with 5-HT2A or 5-HT7 receptors.[15]
A study on 1-(2-pyrimidinyl)piperazine derivatives highlighted that the topography of the molecule and the stereoelectronic effects of substituents are major factors determining affinity and selectivity for 5-HT2A receptors.[16] For 5-HT3 receptors, features such as the N4 piperazine nitrogen and a quinolinyl group have been identified as important for binding.[17]
Signaling Pathways of Key 5-HT Receptors
Understanding the downstream signaling cascades initiated by ligand binding is fundamental to elucidating the functional consequences of receptor modulation.
5-HT1A Receptor Signaling: The 5-HT1A receptor is a classic Gi/o-coupled receptor.[18][19] Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[18][20] The Gβγ subunits released upon receptor activation can also directly modulate ion channels, leading to the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of calcium channels, which generally results in neuronal hyperpolarization and reduced excitability.[19][21] Furthermore, 5-HT1A receptors can also activate other signaling pathways, such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is often associated with neurotrophic effects and neuronal plasticity.[18][21][22]
Caption: 5-HT1A Receptor Signaling Cascade.
5-HT2A Receptor Signaling: In contrast to the 5-HT1A receptor, the 5-HT2A receptor is primarily coupled to the Gq/11 signaling pathway.[23][24] Upon activation, Gq stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[23][25] IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[25] The increase in intracellular Ca2+ and the presence of DAG synergistically activate protein kinase C (PKC), which in turn phosphorylates a variety of downstream protein targets, leading to diverse cellular responses.[23][25] The 5-HT2A receptor can also activate other signaling cascades, including the phospholipase A2 pathway, leading to the production of arachidonic acid.[25][26]
Caption: 5-HT2A Receptor Signaling Cascade.
Experimental Protocol: Radioligand Binding Assay for 5-HT Receptors
Radioligand binding assays are a cornerstone technique for determining the affinity of a compound for a specific receptor.[27][28] This protocol provides a generalized framework for a competitive radioligand binding assay.
Caption: Radioligand Binding Assay Workflow.
Materials:
-
Cell membranes expressing the human 5-HT receptor of interest (e.g., from CHO or HEK293 cells).
-
Radioligand specific for the receptor subtype (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-Ketanserin for 5-HT2A).
-
Piperazine derivative (test compound).
-
Non-labeled specific ligand for determining non-specific binding (e.g., serotonin).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).[29]
-
Wash buffer (ice-cold).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membrane preparation on ice and resuspend in assay buffer to the desired protein concentration (typically 50-100 µ g/well ).[30]
-
Assay Plate Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane suspension.
-
Non-specific Binding: Assay buffer, radioligand, a high concentration of non-labeled specific ligand, and membrane suspension.
-
Competitive Binding: Assay buffer, radioligand, varying concentrations of the piperazine derivative, and membrane suspension.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a filtration apparatus. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity on each filter using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the piperazine derivative to generate a competition curve.
-
Determine the IC50 value, which is the concentration of the piperazine derivative that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
Piperazine derivatives represent a cornerstone in the development of therapeutics targeting the serotonergic system. Their remarkable chemical tractability allows for the synthesis of compounds with a wide range of binding affinities and functional activities at various 5-HT receptor subtypes. A thorough understanding of the structure-activity relationships and the downstream signaling consequences of receptor modulation is paramount for the rational design of novel drugs with improved efficacy and side-effect profiles. The methodologies outlined in this guide provide a framework for the systematic evaluation of piperazine derivatives, empowering researchers to make informed decisions in their quest for the next generation of neuropsychiatric medicines.
References
-
Aripiprazole - Wikipedia. [Link]
-
Glennon, R. A., et al. (1989). Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. European Journal of Pharmacology, 168(3), 387-392. [Link]
-
Samuels, B. A., et al. (2015). 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. Current neuropharmacology, 13(1), 26–40. [Link]
-
5-HT2A receptor - Wikipedia. [Link]
-
Vidal, R., et al. (2018). What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells?. Frontiers in Cellular Neuroscience, 12, 43. [Link]
-
Kim, Y., et al. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature Communications, 14(1), 8221. [Link]
-
De Deurwaerdère, P., et al. (2017). Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism. CNS drugs, 31(5), 373–391. [Link]
-
Samuels, B. A., & Hen, R. (2011). The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance. In Serotonin Receptors in Neurobiology. CRC Press/Taylor & Francis. [Link]
-
Albert, P. R., & Vahid-Ansari, F. (2019). The 5-HT1A receptor: Signaling to behavior. Biochimie, 161, 34–45. [Link]
-
Roth, B. L. (2011). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. In Serotonin Receptors in Neurobiology. CRC Press/Taylor & Francis. [Link]
-
Jordan, S., et al. (2002). Interaction of the novel antipsychotic aripiprazole with 5-HT1A and 5-HT 2A receptors: functional receptor-binding and in vivo electrophysiological studies. European journal of pharmacology, 441(3), 137–140. [Link]
-
González-Maeso, J., & Sealfon, S. C. (2009). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. Current topics in behavioral neurosciences, 2, 47–84. [Link]
-
Serotonin (5-HT1A) receptor signaling pathways - ResearchGate. [Link]
-
Lacivita, E., et al. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience, 12(8), 1348–1363. [Link]
-
Pérez, M., et al. (1997). New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships. Journal of medicinal chemistry, 40(23), 3737–3745. [Link]
-
Piaz, V. D., et al. (2006). Synthesis of new piperazine-pyridazinone derivatives and their binding affinity toward alpha1-, alpha2-adrenergic and 5-HT1A serotoninergic receptors. Il Farmaco, 61(4), 309–316. [Link]
-
Cacciari, B., et al. (2000). Structure−Activity Relationship Studies on the 5-HT1A Receptor Affinity of 1-Phenyl-4-[ω-(α- or β-tetralinyl)alkyl]piperazines. 4. Journal of Medicinal Chemistry, 43(15), 2892–2899. [Link]
-
Everything we know about the 5-HT2A (serotonin) receptor - REPROCELL. [Link]
-
Thompson, A. J., et al. (2018). Modeling and Mutational Analysis of the Binding Mode for the Multimodal Antidepressant Drug Vortioxetine to the Human 5-HT3A Receptor. Molecular pharmacology, 94(5), 1226–1236. [Link]
-
Mokrosz, J. L., et al. (1994). Structure-activity relationship studies of CNS agents. Part 14: Structural requirements for the 5-HT1A and 5-HT2A receptor selectivity of simple 1-(2-pyrimidinyl)piperazine derivatives. Pharmazie, 49(11), 801–806. [Link]
-
Grossman, C. J., et al. (1993). Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain. British journal of pharmacology, 109(3), 618–624. [Link]
-
Majo, de la, V., et al. (2007). Differential Effects of Aripiprazole on D 2 , 5-HT 2 , and 5-HT 1A Receptor Occupancy in Patients With Schizophrenia: A Triple Tracer PET Study. American Journal of Psychiatry, 164(9), 1417-1420. [Link]
-
Jordan, S., et al. (2002). Interaction of the novel antipsychotic aripiprazole with 5-HT1A and 5-HT2A receptors: Functional receptor-binding and in vivo electrophysiological studies. European Journal of Pharmacology, 441(3), 137-140. [Link]
-
Campillo, M., et al. (2003). New arylpiperazine derivatives with high affinity for alpha1A, D2 and 5-HT2A receptors. Bioorganic & medicinal chemistry letters, 13(19), 3243–3246. [Link]
-
Caccia, S., et al. (2002). Synthesis and structure-activity relationships of a new model of arylpiperazines. 8. Computational simulation of ligand-receptor interaction of 5-HT(1A)R agonists with selectivity over alpha1-adrenoceptors. Journal of medicinal chemistry, 45(19), 4181–4193. [Link]
-
Yohn, S. E., et al. (2019). Vortioxetine Subchronically Activates Serotonergic Transmission via Desensitization of Serotonin 5-HT1A Receptor with 5-HT3 Receptor Inhibition in Rats. International journal of molecular sciences, 20(24), 6219. [Link]
-
Leiser, S. C., et al. (2015). Involvement of 5-HT7 receptors in vortioxetine's modulation of circadian rhythms and episodic memory in rodents. Neuropharmacology, 99, 584-596. [Link]
-
Wang, L., et al. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2293466. [Link]
-
Gkizis, P. L., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and Its 3,5-Dimethyl-Substituted Analogue. Molbank, 2022(1), M1353. [Link]
-
Cortés, R., et al. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current protocols in pharmacology, 75, 8.3.1–8.3.20. [Link]
-
Mokrosz, J. L., et al. (1992). Structure-activity relationship studies of central nervous system agents. 5. Effect of the hydrocarbon chain on the affinity of 4-substituted 1-(3-chlorophenyl)piperazines for 5-HT1A receptor site. Journal of medicinal chemistry, 35(13), 2369–2374. [Link]
-
Bøgesø, K. P., et al. (1995). Enhanced D1 affinity in a series of piperazine ring substituted 1-piperazino-3-arylindans with potential atypical antipsychotic activity. Journal of medicinal chemistry, 38(22), 4380–4392. [Link]
-
Stahl, S. M. (2014). Modes and nodes explain the mechanism of action of vortioxetine, a multimodal agent (MMA): blocking 5HT3 receptors enhances release of serotonin, norepinephrine, and acetylcholine. CNS spectrums, 19(S1), 41–46. [Link]
-
Wang, L., et al. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2293466. [Link]
-
Kim, H. T., et al. (2008). Preparation of piperazine derivatives as 5-HT(7) receptor antagonists. Bioorganic & medicinal chemistry letters, 18(10), 3072–3075. [Link]
-
Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. [Link]
-
Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. [Link]
-
Wang, F., et al. (2020). Discovery of Novel Indolealkylpiperazine Derivatives as Potent 5-HT1A Receptor Agonists for the Potential Future Treatment of Depression. Molecules (Basel, Switzerland), 25(21), 5099. [Link]
-
New Arylpiperazines with Flexible versus Partly Constrained Linker as Serotonin 5‐HT1A/5‐HT7 Receptor Ligands | Semantic Scholar. [Link]
-
Do atypical antipsychotics have a greater affinity for 5-hydroxytryptamine (5HT) 2A receptors or dopamine (D2) receptors? - Dr.Oracle. [Link]
Sources
- 1. Interaction of the novel antipsychotic aripiprazole with 5-HT1A and 5-HT 2A receptors: functional receptor-binding and in vivo electrophysiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aripiprazole - Wikipedia [en.wikipedia.org]
- 4. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Vortioxetine Subchronically Activates Serotonergic Transmission via Desensitization of Serotonin 5-HT1A Receptor with 5-HT3 Receptor Inhibition in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of a new model of arylpiperazines. 8. Computational simulation of ligand-receptor interaction of 5-HT(1A)R agonists with selectivity over alpha1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Structure-activity relationship studies of central nervous system agents. 5. Effect of the hydrocarbon chain on the affinity of 4-substituted 1-(3-chlorophenyl)piperazines for 5-HT1A receptor site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. New arylpiperazine derivatives with high affinity for alpha1A, D2 and 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Structure-activity relationship studies of CNS agents. Part 14: Structural requirements for the 5-HT1A and 5-HT2A receptor selectivity of simple 1-(2-pyrimidinyl)piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 22. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 24. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. reprocell.com [reprocell.com]
- 27. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]
- 30. giffordbioscience.com [giffordbioscience.com]
A Comparative Guide to UV-Vis Absorption Spectra Validation for 3-(4-Phenylpiperazin-1-yl)cyclohex-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the validation of analytical methods is a cornerstone of regulatory compliance and ensures the reliability of data. This guide provides an in-depth, comparative analysis of the validation of a UV-Vis spectrophotometric method for the quantification of 3-(4-Phenylpiperazin-1-yl)cyclohex-2-en-1-one. While chromatographic methods such as HPLC-DAD and GC-MS are frequently employed for piperazine derivatives, a validated UV-Vis method can offer a simpler, more cost-effective alternative for routine quality control.[1][2] This guide will delve into the scientific rationale behind the validation parameters, present a detailed experimental protocol, and compare the utility of this method against other analytical techniques.
The Compound: Structural and Spectroscopic Considerations
3-(4-Phenylpiperazin-1-yl)cyclohex-2-en-1-one possesses two key chromophores: the phenylpiperazine moiety and the α,β-unsaturated ketone (enone) system within the cyclohexenone ring. The phenyl group attached to the piperazine ring is expected to exhibit characteristic π-π* transitions in the UV region.[3] The enone system, a conjugated chromophore, will also display a distinct absorption band, predictable by Woodward-Fieser rules.[4] The combination of these structural features suggests that the compound will have a unique UV absorption spectrum, making it a suitable candidate for quantification by UV-Vis spectrophotometry.
A Validated UV-Vis Method: A Self-Validating System
The validation of an analytical method is a systematic process that demonstrates its suitability for the intended purpose. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a framework for this process, ensuring that the method is accurate, precise, specific, and robust.[5][6][7][8]
Key Validation Parameters
A robust UV-Vis method validation for 3-(4-Phenylpiperazin-1-yl)cyclohex-2-en-1-one should encompass the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7]
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[5][8][9]
-
Accuracy: The closeness of test results obtained by the method to the true value.[8]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[8][10]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[9][10]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9][10]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[7][10]
Comparative Analysis of Analytical Techniques
While a validated UV-Vis method offers simplicity and speed, it is essential to understand its performance in comparison to other established techniques for the analysis of piperazine derivatives.
| Parameter | UV-Vis Spectrophotometry | High-Performance Liquid Chromatography (HPLC-DAD) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Measurement of light absorption by the analyte in solution. | Separation of components in a mixture based on their differential distribution between a stationary and a mobile phase, with detection by a diode-array detector. | Separation of volatile components followed by detection based on their mass-to-charge ratio. |
| Specificity | Moderate; susceptible to interference from other UV-absorbing compounds. | High; provides separation of the analyte from impurities and degradation products.[1] | Very high; provides both chromatographic separation and mass spectral identification.[1] |
| Sensitivity (LOD/LOQ) | Generally lower than chromatographic methods. | High sensitivity, typically in the µg/mL to ng/mL range.[1] | Very high sensitivity, capable of detecting trace amounts. |
| Linearity & Range | Good linearity over a defined concentration range. | Excellent linearity over a wide concentration range.[1] | Good linearity, but can be affected by matrix effects. |
| Accuracy & Precision | Good for routine analysis, with %RSD typically <2%.[7] | High accuracy and precision, with %RSD typically <1%.[1] | High accuracy and precision, especially with the use of isotopically labeled internal standards.[11] |
| Cost & Complexity | Low cost, simple instrumentation, and rapid analysis.[9] | Higher initial instrument cost, requires skilled operators and longer analysis times. | High instrument cost, complex operation, and requires sample derivatization for non-volatile compounds.[11] |
| Application | Ideal for routine quality control of bulk drug substance and simple formulations. | Suitable for stability studies, impurity profiling, and analysis in complex matrices. | Primarily used for identification and quantification in complex biological matrices and for volatile impurities. |
Experimental Protocol: UV-Vis Spectrophotometric Method Validation
This section provides a detailed, step-by-step methodology for the validation of a UV-Vis spectrophotometric method for 3-(4-Phenylpiperazin-1-yl)cyclohex-2-en-1-one.
Instrumentation and Reagents
-
A double-beam UV-Visible spectrophotometer with a 1 cm path length quartz cuvette.[10]
-
Analytical grade methanol (or other suitable solvent).
-
Reference standard of 3-(4-Phenylpiperazin-1-yl)cyclohex-2-en-1-one with known purity.
Determination of Wavelength of Maximum Absorbance (λmax)
-
Prepare a dilute solution of the reference standard in the chosen solvent.
-
Scan the solution over a UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance.
Validation Workflow
Caption: Workflow for UV-Vis Method Validation.
Detailed Validation Procedures
-
Specificity:
-
Prepare solutions of placebo (formulation excipients without the active pharmaceutical ingredient).
-
Prepare solutions of known related substances or degradation products.
-
Scan the solutions across the UV spectrum to ensure no interference at the λmax of the analyte.[12]
-
-
Linearity:
-
Accuracy:
-
Perform recovery studies by spiking a placebo mixture with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze the samples and calculate the percentage recovery. The acceptance criterion is typically 98-102%.[7]
-
-
Precision:
-
Repeatability: Analyze a minimum of six independent samples of the same batch at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or a different instrument.
-
The relative standard deviation (%RSD) for both should be ≤ 2%.[10]
-
-
LOD and LOQ:
-
Can be determined based on the standard deviation of the response and the slope of the calibration curve.[9]
-
LOD = 3.3 × (σ/S)
-
LOQ = 10 × (σ/S)
-
Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
-
Robustness:
Conclusion
The validation of a UV-Vis spectrophotometric method for 3-(4-Phenylpiperazin-1-yl)cyclohex-2-en-1-one provides a rapid, cost-effective, and reliable tool for routine quantitative analysis. While it may not offer the same level of specificity and sensitivity as chromatographic techniques like HPLC, its simplicity and efficiency make it a valuable asset in a quality control environment. A thorough validation, following established guidelines such as those from the ICH, is paramount to ensure the integrity and accuracy of the analytical data generated.
References
- Benchchem. Navigating the Analytical Landscape: A Comparative Guide to Methods Utilizing Piperazin-2-one-d6.
- Gomułkiewicz, A., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. PMC.
- Munir, M., Febriana, S., & Witarti, W. (2017). Validation of simple UV-Vis spectrophotometry method based on ICH Q2 (R1) guideline for the analysis of sodium hypochlorite using rhodamine b. Semantic Scholar.
- ResearchGate. (2025).
- ResearchGate.
- JOCPR. (2015).
- Scribd. Validation of Simple Uv-Vis Spectrophotometry Meth.
- Ferraz, R. S., et al. (2014). Validation of a UV-spectrophotometric analytical method for determination of LPSF/AC04 from inclusion complex and liposomes. SciELO.
- Patel, K. G., et al. (2015).
- Bhusari, S., Rathod, P., & Wakte, P. (2022). Development and Validation of Uv-Visible Spectrophotometric Method for Etodolac. Dr.
- Paim, C. S., et al. (2008). Validation of UV Spectrophotometric Method for Quantitative Determination of Entacapone in Tablets Using Experimental Design of Plackett‐Burman for Robustness Evaluation and Comparison with HPLC.
- Khan, et al. (2023). Analytical method development and validation of UV-visible spectrophotometric method for the estimation of CNS stimulant drug in. International Journal of Pharmaceutical Chemistry and Analysis.
- National Institute of Standards and Technology. Piperazine, 1-phenyl-. NIST WebBook.
- Pharmaceutical Concepts. (2023). Calculation of λ max by Woodward fieser rule for enone-UV Spectroscopy solved problems. YouTube.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Piperazine, 1-phenyl- [webbook.nist.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. scribd.com [scribd.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. online.bamu.ac.in [online.bamu.ac.in]
- 9. scielo.br [scielo.br]
- 10. ijpca.org [ijpca.org]
- 11. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 3-(4-Phenylpiperazin-1-yl)cyclohex-2-en-1-one
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For novel or specialized compounds like 3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one, a thorough understanding of potential hazards and mandated disposal protocols is not just a matter of compliance, but a critical component of a robust safety culture. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety principles and regulatory standards.
Part 1: Hazard Assessment and Core Principles
The phenylpiperazine group is associated with significant health hazards. The parent compound, 1-phenylpiperazine, is classified as toxic if swallowed, toxic or fatal upon skin contact, and capable of causing severe skin burns and eye damage.[1][2][3] The cyclohexenone moiety, based on data for the related compound cyclohexanone, is a flammable liquid that can cause skin and serious eye irritation.[4][5][6] Phenylpiperazine derivatives are also noted for their potential toxicity to aquatic life with long-lasting effects.[7]
Therefore, 3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one must be handled and disposed of as hazardous waste . The following table summarizes the anticipated hazard classifications based on its components.
| Hazard Category | Anticipated Classification | Primary Chemical Moiety | Rationale and Causality |
| Acute Toxicity (Oral) | Category 3: Toxic if swallowed | Phenylpiperazine | The piperazine ring with a phenyl substitution is a known toxicophore present in many biologically active compounds.[1][3] |
| Acute Toxicity (Dermal) | Category 2 or 3: Fatal/Toxic in contact with skin | Phenylpiperazine | High dermal absorption and systemic toxicity are characteristic of many phenylpiperazine compounds.[2] |
| Skin Corrosion/Irritation | Category 1B: Causes severe skin burns | Phenylpiperazine | The basic nitrogen atoms of the piperazine ring contribute to the compound's corrosive nature.[1] |
| Serious Eye Damage | Category 1: Causes serious eye damage | Phenylpiperazine & Cyclohexenone | Both parent structures are known to be severely damaging to eye tissue upon contact.[2][6] |
| Aquatic Hazard | Chronic Category 2: Toxic to aquatic life | Phenylpiperazine | Heterocyclic compounds, particularly those with aromatic rings, can be persistent and harmful in aquatic ecosystems.[7] |
Core Disposal Principles:
-
Do Not Drain Dispose: Under no circumstances should this compound or its solutions be poured down the sanitary sewer.[8] Its aquatic toxicity poses a significant environmental threat.[7]
-
Do Not Trash Dispose: Solid waste contaminated with this chemical cannot be placed in the regular trash.[8] It must be managed as hazardous chemical waste.
-
Segregation is Key: Store waste containing this compound separately from other waste streams to prevent unintended reactions and to comply with disposal facility requirements.
-
Proper Containment: All waste must be stored in chemically compatible, sealed, and clearly labeled containers.[9]
Part 2: Step-by-Step Disposal Protocol
This protocol is designed to align with the stringent requirements of the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and standard institutional Environmental Health and Safety (EHS) procedures.[8][10]
Step 1: Designate a Satellite Accumulation Area (SAA)
-
Identify a specific location in the lab where the waste will be generated and stored.[11]
-
This area must be at or near the point of generation and under the control of the laboratory personnel.[11]
-
If the compound is used in a fume hood, the SAA can be a designated, secondarily-contained spot within the hood.[9]
Step 2: Select and Prepare the Waste Container
-
Container Choice: Use a clean, leak-proof container with a secure, screw-top cap. High-Density Polyethylene (HDPE) or glass bottles are typically appropriate. Given the corrosive nature of the phenylpiperazine moiety, plastic containers are often preferred to glass where compatibility is not an issue.[8][9]
-
Verify Compatibility: Ensure the container material will not react with the waste. Do not use metal containers for corrosive waste.[9]
-
Initial Labeling: Before adding any waste, affix a hazardous waste tag to the container. This tag must be obtained from your institution's EHS department.[8]
Step 3: Waste Collection
-
Pure Compound/Residues: Carefully transfer any unused or expired solid 3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one into the designated waste container using a dedicated spatula or funnel.
-
Contaminated Labware:
-
Grossly Contaminated Items: Items heavily contaminated with the compound (e.g., weigh boats, heavily soiled gloves) should be placed directly into the hazardous waste container.
-
Rinsate from "Empty" Containers: An "empty" container that held this compound is not truly empty and must be managed properly. It is often preferable to dispose of the empty container itself as hazardous waste rather than generating additional liquid waste by rinsing it.[12] If rinsing is necessary for procedural reasons, the first two rinses (using a minimal amount of an appropriate solvent) must be collected as hazardous waste.[12]
-
-
Solutions: Collect all solutions containing the compound in a designated liquid hazardous waste container. Do not mix with other incompatible waste streams.
Step 4: Maintain the Hazardous Waste Tag
-
As waste is added, meticulously update the hazardous waste tag. Regulations require the following information:
-
The full chemical name : "3-(4-Phenylpiperazin-1-yl)cyclohex-2-en-1-one". Do not use abbreviations or chemical formulas.[8]
-
For mixtures, list all constituents and their approximate percentages.
-
Check the appropriate hazard pictograms on the label (e.g., Skull and Crossbones for Acute Toxicity, Corrosion, Exclamation Mark).[8]
-
The date waste was first added to the container.
Step 5: Proper Storage in the SAA
-
Keep Containers Closed: The waste container must be securely sealed at all times, except when waste is being added.[9]
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks or spills.
-
Storage Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA.[11]
Step 6: Arranging for Disposal
-
Once the container is full (no more than 90% capacity to allow for expansion) or you have finished the project generating the waste, submit a chemical waste pickup request to your institution's EHS department.[8][9]
-
Ensure the hazardous waste tag is complete and legible before pickup. EHS will not remove improperly labeled or leaking containers.[8]
Part 3: Disposal Decision Workflow
The following diagram outlines the critical decision points in the disposal process for 3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one and associated materials.
Caption: Decision workflow for compliant hazardous waste disposal.
References
-
U.S. Environmental Protection Agency (EPA). (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
University of Colorado Boulder Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]
-
The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Cyclohexanone. Retrieved from [Link]
-
LabAlley. (n.d.). Safety Data Sheet: Cyclohexanone, Lab Grade. Retrieved from [Link]
-
Chemius. (n.d.). Safety Data Sheet: Cyclohexanone. Retrieved from [Link]
-
MDPI. (n.d.). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Retrieved from [Link]
-
PubChem. (n.d.). 1-Phenylpiperazine: Safety and Hazards. Retrieved from [Link]
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. echemi.com [echemi.com]
- 3. 1-Phenylpiperazine | C10H14N2 | CID 7096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nj.gov [nj.gov]
- 5. media.laballey.com [media.laballey.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. mdpi.com [mdpi.com]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. epa.gov [epa.gov]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
